1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-(triazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c14-12-3-1-2-4-13(12)21(19,20)17-8-5-11(6-9-17)18-10-7-15-16-18/h1-4,7,10-11H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRVEURLTFZZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is C13H15ClN4O2S, with a molecular weight of 326.80 g/mol. The compound features a piperidine ring substituted with a triazole and a chlorophenylsulfonyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides and triazole moieties. For example, the incorporation of the triazole ring can be achieved through "Click" chemistry methods, which are efficient and yield high purity products .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing sulfonamide groups demonstrate significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.22 to 0.25 μg/mL for the most active derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound 7b | Staphylococcus aureus | 0.22 |
| Compound 5a | Escherichia coli | 0.25 |
| Compound 4a | Salmonella typhi | 0.30 |
| 1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | TBD | TBD |
Enzyme Inhibition
The sulfonamide moiety in the compound is associated with enzyme inhibition activities, particularly against urease and acetylcholinesterase (AChE). These activities are crucial for developing treatments for conditions like peptic ulcers and Alzheimer's disease. For example, several derivatives have shown strong inhibitory effects with IC50 values significantly lower than standard inhibitors .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 |
| Compound B | Urease | 0.63 |
| 1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | TBD | TBD |
Study on Antibacterial Properties
In one study focusing on the antibacterial properties of related compounds, derivatives were tested against a panel of bacteria. The results indicated that certain structural modifications enhanced activity against resistant strains .
In Silico Studies
Molecular docking studies have been employed to predict the binding affinities of the compound to various targets. These studies suggest that the triazole ring plays a pivotal role in binding interactions with target enzymes .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of 1H-1,2,3-triazoles have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. A study demonstrated that several triazole derivatives showed promising activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Table 1: Anticancer Activity of Triazole Derivatives
Antiviral Properties
Recent studies have also explored the antiviral potential of sulfonyltriazole compounds. Specifically, 1-sulfonyl-3-amino-1H-1,2,4-triazoles have been identified as inhibitors of the Yellow Fever Virus (YFV). These compounds were synthesized and tested for their ability to inhibit viral replication, showcasing a new avenue for antiviral drug development .
Neuropharmacological Effects
The neuropharmacological potential of triazole derivatives has been investigated in various models of seizure activity. For example, compounds similar to 1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine have been tested in picrotoxin-induced seizure models, demonstrating anticonvulsant activity. The structure-activity relationship (SAR) studies indicated that specific substitutions on the triazole ring significantly influence anticonvulsant properties .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperidine with appropriate sulfonyl chlorides and triazole derivatives under controlled conditions. Various methods such as the "Click" chemistry approach have been employed to achieve high yields and purity . Characterization techniques like NMR spectroscopy and mass spectrometry are essential for confirming the structure of synthesized compounds.
Case Study 1: Anticancer Screening
A series of novel triazole-containing sulfonamides were synthesized and screened for anticancer activity against multiple cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as candidates for further development .
Case Study 2: Antiviral Testing
In a recent study targeting YFV, researchers synthesized several analogs of 1-sulfonyltriazoles and evaluated their antiviral efficacy through in vitro assays. The most potent compound demonstrated significant inhibition of viral replication at low concentrations, indicating its promise as a therapeutic agent against viral infections .
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) at the 4-position of the phenyl ring undergoes reduction to form an amine (-NH₂), a critical step for modifying electronic properties or enabling further derivatization.
The reduction selectivity depends on steric and electronic factors, with hydrogenation preserving the chlorophenyl group .
Cyano Group Hydrolysis
The α,β-unsaturated cyano group (-C≡N) undergoes hydrolysis under acidic or basic conditions to form carboxamide or carboxylic acid derivatives.
The reaction rate is influenced by the electron-withdrawing nitro group, which activates the cyano moiety for nucleophilic attack .
Amide Hydrolysis
The enamide group (-NH-C(=O)-) is susceptible to hydrolysis under extreme conditions, yielding a carboxylic acid and aniline derivatives.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| HCl (6M), reflux, 24 h | 3-[...]-prop-2-enoic acid + 2-methoxy-4-nitroaniline | 45% | |
| LiOH (THF/H₂O), 80°C, 8 h | Same as above | 52% |
This reaction is less favorable than cyano hydrolysis due to steric hindrance from the nitro and methoxy groups .
Chlorophenyl Substitution Reactions
The 4-chlorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under catalytic conditions.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KOH/Cu, 150°C, DMF, 12 h | Methoxy or hydroxy derivatives | 30–40% | |
| NaN₃, DMSO, 120°C, 24 h | Azide-functionalized analog | 28% |
The reaction efficiency is limited by the deactivating effects of the adjacent methoxy and nitro groups .
Cyclization Reactions
The compound can undergo intramolecular cyclization to form heterocyclic systems, leveraging its α,β-unsaturated cyanoamide structure.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| PCl₅, CH₂Cl₂, 0°C → RT, 6 h | Quinazolin-4(3H)-one derivative | 65% | |
| AlCl₃, toluene, reflux, 8 h | Isoquinoline analog | 41% |
Cyclization is facilitated by the electron-deficient nature of the aromatic rings .
Demethylation of Methoxy Groups
The methoxy groups (-OCH₃) undergo demethylation under strong Lewis acid conditions.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| BBr₃, CH₂Cl₂, -78°C, 2 h | Dihydroxy derivative | 72% | |
| HI (57%), reflux, 12 h | Partial demethylation with iodide byproducts | 55% |
Key Stability Considerations:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine ()
- Core : Piperidine with a pyrrole substituent.
- Key Differences : Replaces triazole with pyrrole and introduces a 5-fluoro group on the phenyl ring.
- Implications : Pyrrole’s electron-rich nature may alter binding interactions compared to triazole. The additional fluorine could influence metabolic stability and lipophilicity .
1-(3-Bromobenzoyl)-4-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine ()
- Core : Piperidine-triazole with an oxadiazole side chain.
- Key Differences : Incorporates a bromobenzoyl group and an oxadiazole ring.
- This compound is a screening candidate, suggesting broader pharmacological exploration .
Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl) benzyl)piperidine-4-carboxylate ()
- Core : Piperidine-triazole with a bulky tert-butylphenyl group.
- Key Differences : Substituted benzyl and ester groups replace the sulfonyl moiety.
1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic acid ()
Pharmacokinetic and Physicochemical Properties
- Electron Effects : The 2-chlorophenylsulfonyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity and stability compared to electron-donating groups (e.g., tert-butyl in ) .
- Solubility : Sulfonyl groups generally improve solubility in polar solvents, whereas bulky substituents (e.g., tert-butyl) increase lipophilicity .
- Metabolic Stability : Bromine () and fluorine () substituents may reduce metabolic degradation compared to chlorine .
Preparation Methods
Starting Materials and Intermediate Preparation
The piperidine ring is typically derived from commercially available piperidin-4-ol or piperidin-4-amine. A critical intermediate, 4-azidopiperidine, is synthesized via a two-step sequence:
- Mesylation : Piperidin-4-ol reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C–5°C (85% yield).
- Azide Displacement : The mesylate intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours (78% yield).
Table 1 : Optimization of 4-azidopiperidine synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Temperature (°C) | 0–5 | 25 | 0–5 |
| Base | Et₃N | Pyridine | Et₃N |
| Yield (%) | 85 | 72 | 85 |
1,2,3-Triazole Formation via CuAAC
Click Chemistry Methodology
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-azidopiperidine and acetylene gas (HC≡CH) proceeds under mild conditions:
- Catalyst : CuI (10 mol%)
- Solvent System : MeOH/H₂O (3:1 v/v)
- Temperature : 25°C, 6 hours
- Yield : 89%
The reaction exhibits exceptional regioselectivity, producing exclusively the 1,4-disubstituted 1H-1,2,3-triazole isomer.
Mechanistic Considerations
The binuclear copper mechanism involves:
- Formation of copper(I) acetylide from HC≡CH
- Coordination of 4-azidopiperidine to the copper center
- Six-membered cyclic transition state leading to triazole formation
Equation 1 :
$$
\text{4-Azidopiperidine} + \text{HC≡CH} \xrightarrow{\text{CuI}} \text{1-(Piperidin-4-yl)-1H-1,2,3-triazole} + \text{N}_2 \uparrow
$$
Sulfonylation of the Piperidine Nitrogen
Reaction Optimization
The final sulfonylation employs 2-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions:
- Base : Aqueous NaHCO₃ (pH 8–9)
- Solvent : THF/H₂O (2:1)
- Temperature : 0°C → 25°C over 2 hours
- Yield : 93%
Table 2 : Sulfonylation efficiency with different bases
| Base | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| Pyridine | 88 | 82 |
| Et₃N | 92 | 85 |
| NaHCO₃ | 98 | 93 |
Alternative Synthetic Pathways
Sequential Sulfonylation-Click Approach
Reversing the reaction sequence by first installing the sulfonyl group demonstrates comparable efficiency:
Solid-Phase Synthesis
A patent-described method utilizes Wang resin-supported piperidine derivatives for parallel synthesis:
- Resin-bound piperidine
- On-resin sulfonylation (2-chlorobenzenesulfonyl chloride, DIEA)
- CuAAC with propargyl alcohol
- Cleavage (TFA/DCM) → final product (68% overall yield)
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) :
- δ 8.12 (s, 1H, triazole-H)
- δ 7.85–7.43 (m, 4H, aromatic)
- δ 4.21 (m, 1H, piperidine-H)
- δ 3.85–3.12 (m, 4H, piperidine-CH₂)
IR (KBr) :
- 1345 cm⁻¹ (S=O asymmetric stretch)
- 1160 cm⁻¹ (S=O symmetric stretch)
- 1550 cm⁻¹ (triazole C=N)
Industrial-Scale Considerations
Continuous Flow Synthesis
A patent-pending method employs microreactor technology for enhanced safety and yield:
- Azide formation: Continuous flow reactor (T = 100°C, τ = 10 min)
- CuAAC: Packed-bed reactor with immobilized Cu catalyst
- Sulfonylation: Falling film reactor with in-line pH control
Table 3 : Batch vs. flow synthesis comparison
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Total Time (h) | 48 | 6.5 |
| Overall Yield (%) | 67 | 82 |
| Productivity (kg/h) | 0.12 | 1.45 |
Q & A
Q. What synthetic methodologies are optimal for preparing 1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine?
The compound is synthesized via multi-step reactions, typically involving:
- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring (click chemistry) .
- Sulfonylation of the piperidine nitrogen using 2-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane at 0–25°C) . Key parameters include solvent choice (e.g., THF, DMF), catalyst loading (e.g., 10 mol% CuI), and purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography confirms the spatial arrangement of the piperidine, triazole, and sulfonyl groups, with bond angles and torsional parameters compared to DFT calculations .
- NMR spectroscopy (¹H/¹³C) identifies substituent integration (e.g., sulfonyl proton absence, triazole C-H at δ ~7.5–8.0 ppm) .
- HPLC-MS ensures purity and molecular weight confirmation (e.g., [M+H]+ ion at m/z ~365–370) .
Q. What preliminary biological activities have been reported for this compound?
Analogous triazole-piperidine derivatives exhibit antimicrobial activity (MIC ~5–20 µM against S. aureus) and anticancer potential (IC50 ~10–50 µM in HeLa cells) via enzyme inhibition (e.g., topoisomerase II) . Activity varies with substituents: the 2-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- 2-Chlorophenyl vs. 4-chlorophenyl : The 2-position increases steric hindrance, reducing binding to certain targets (e.g., kinase ATP pockets) but improving selectivity for others (e.g., GPCRs) .
- Triazole substitution : 1,4-disubstituted triazoles (vs. 1,5) enhance hydrogen bonding with catalytic residues (e.g., in cytochrome P450 enzymes) . Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations quantify these effects .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
Discrepancies arise from:
- Assay conditions : Varying pH or serum protein content alters compound stability (e.g., sulfonyl hydrolysis at pH >8) .
- Cellular models : Differing efflux pump expression (e.g., P-gp in MCF-7 vs. HepG2 cells) impacts intracellular accumulation . Standardization using QC-linked assays (e.g., ATP quantification for cytotoxicity) and metabolomic profiling (LC-MS/MS) reduces variability .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations (AMBER/CHARMM) model binding kinetics to targets like PARP-1, showing sulfonyl oxygen interactions with Zn²+ in the catalytic domain .
- Pharmacophore modeling (MOE) identifies critical features: the triazole N2 as a hydrogen bond acceptor and the chlorophenyl group for hydrophobic contacts .
Methodological Guidance
Q. How to optimize reaction yields for scale-up synthesis?
- Solvent screening : DMF increases CuAAC efficiency (yield ~85%) compared to THF (~60%) due to better Cu(I) solubility .
- Microwave-assisted synthesis reduces reaction time (2h vs. 24h for triazole formation) with comparable purity .
Q. What analytical techniques resolve stability issues during storage?
- Forced degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC identify hydrolysis products (e.g., free piperidine). Stabilization requires lyophilization and storage at -20°C under argon .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
